molecular formula C7H8N2O B1265587 4-Aminobenzamide CAS No. 2835-68-9

4-Aminobenzamide

Cat. No. B1265587
CAS RN: 2835-68-9
M. Wt: 136.15 g/mol
InChI Key: QIKYZXDTTPVVAC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Aminobenzamide and its derivatives often involves acylation, catalytic hydrogenation, and co-crystallization processes. For instance, Mao Duo (2000) outlined a synthetic process achieving high yields through acylation and catalytic hydrogenation, using Raney Ni as a catalyst under optimal conditions, resulting in a total yield of 86.3% (Mao Duo, 2000). Similarly, Aakeröy, Beatty, and Lorimer (2006) demonstrated the synthesis of (N-pyridylmethylene)aminobenzamides, highlighting the importance of hydrogen-bond interactions for successful co-crystallization reactions (Aakeröy et al., 2006).

Molecular Structure Analysis

The molecular structure of 4-Aminobenzamide derivatives showcases a variety of hydrogen-bond interactions, indicating structural flexibility beneficial for co-crystallization. The study by Aakeröy et al. (2006) elucidates this by analyzing the crystal structures dominated by amide-py N–H…N and amide-carbonyl N–H…O hydrogen bonds, suggesting potential for the formation of diverse supramolecular architectures (Aakeröy et al., 2006).

Chemical Reactions and Properties

4-Aminobenzamide participates in various chemical reactions, leading to the formation of novel compounds with significant properties. For instance, Parua et al. (2017) reported a one-pot cascade synthesis of quinazolin-4(3H)-ones via nickel-catalyzed dehydrogenative coupling, demonstrating 4-Aminobenzamide's reactivity and utility in synthesizing heterocyclic compounds (Parua et al., 2017).

Physical Properties Analysis

The physical properties of 4-Aminobenzamide, such as solubility and thermal behavior, have been thoroughly investigated. Ouyang et al. (2019) measured its solubility in various solvents at different temperatures, applying models to correlate temperature with solubility, thereby enhancing understanding of its dissolution behavior (Ouyang et al., 2019).

Chemical Properties Analysis

The chemical properties of 4-Aminobenzamide, including reactivity and interaction with other molecules, have significant implications for its applications. The reductive chemistry explored by Palmer et al. (1995) provides insights into the selective toxicity mechanisms relevant to hypoxic cells, highlighting the compound's potential in biomedical research (Palmer et al., 1995).

Scientific Research Applications

Anticonvulsant Properties

4-Aminobenzamide derivatives have been explored for their anticonvulsant effects. A study by Clark et al. (1984) synthesized a series of 4-aminobenzamides and evaluated their efficacy against seizures induced by electroshock and pentylenetetrazole in mice. They found that specific derivatives, such as 4-amino-N-amylbenzamide, demonstrated significant potency against maximal electroshock seizures (Clark et al., 1984). Similarly, Robertson et al. (1991) investigated a major metabolite of ameltolide, another potent anticonvulsant derived from 4-aminobenzamides, confirming its role in anticonvulsant activity (Robertson et al., 1991).

DNA Repair Mechanisms

4-Aminobenzamide, specifically 3-aminobenzamide, has been studied for its role in DNA repair processes. Cleaver et al. (1985) utilized 3-aminobenzamide to explore the regulatory role of poly(ADP-ribose) in DNA repair, although they highlighted the complexity of its effects at different concentrations (Cleaver et al., 1985). Bohr and Klenow (1981) observed that 3-aminobenzamide stimulated DNA repair in human lymphocytes, suggesting a differential impact on DNA repair mechanisms in various cell types (Bohr & Klenow, 1981).

Impact on Cellular Functions

Studies have shown that 4-aminobenzamide and its derivatives can influence various cellular functions. Malorni et al. (1994) investigated the effects of 3-aminobenzamide on cytoskeleton and substrate adhesion in NK cell-mediated killing, highlighting its ability to affect cell-to-cell interactions and cellular structures (Malorni et al., 1994). Morissette et al. (2005) assessed the effects of N-substituted 4-aminobenzamides on cellular processes such as DNA demethylation, apoptosis, and anti-inflammatory properties, demonstrating a wide range of cellular impacts (Morissette et al., 2005).

Radiosensitization and Chemotherapy Potentiation

3-Aminobenzamide has been studied for its ability to enhance the effects of radiation therapy and chemotherapy. Thraves et al. (1985) demonstrated that 3-aminobenzamide increased the radiosensitivity of human fibroblasts, suggesting its potential use in enhancing radiation therapy efficacy (Thraves et al., 1985). Additionally, Chen and Pan (2004) observed that 3-aminobenzamide potentiated the antitumor activity of cisplatin in mice, indicating its potential role in chemotherapy enhancement (Chen & Pan, 2004).

Safety And Hazards

When handling 4-Aminobenzamide, it is advised to avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Future Directions

The ability of 4-Aminobenzamide to form molecular complexes with various pyridyl bases opens up new possibilities for its use in life science-related research . Its role as a PADPRP inhibitor also suggests potential applications in the study of cytotoxic effector cells .

properties

IUPAC Name

4-aminobenzamide
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InChI

InChI=1S/C7H8N2O/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,8H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIKYZXDTTPVVAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7038814
Record name 4-Aminobenzamide
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Molecular Weight

136.15 g/mol
Source PubChem
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Product Name

4-Aminobenzamide

CAS RN

2835-68-9
Record name 4-Aminobenzamide
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Record name 4-Aminobenzamide
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Record name 4-Aminobenzamide
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Record name Benzamide, 4-amino-
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Record name 4-Aminobenzamide
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Record name p-aminobenzamide
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Record name 4-AMINOBENZAMIDE
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Synthesis routes and methods I

Procedure details

In 100 ml of absolute ethanol, 8.35 g of the compound of Example II was hydrogenated over 2 spatulas-full of 10% Pd/C in a Parr apparatus at ca 40 lbs/in2 for 3-4 hrs. Under a nitrogen blanket, the catalyst was filtered off through a Celite pad (sintered glass funnel), which was washed with two volumes of ethanol. Evaporation gave ca 7.2 g of a brown oil.
Quantity
8.35 g
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100 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To an ice-cold solution of 4-amino-benzoyl chloride (0.38 g, 2.45 mmol) in tetrahydrofuran (2 ml) was added aqueous ammonia solution (15 ml). The reaction mixture was stirred at room temperature for 12 hr. The solvent was removed under vacuum, water added and the compound was extracted into ethyl acetate. The organic layer was dried and concentrated under vacuum. The crude compound was purified using silica gel column chromatography, using chloroform/methanol as eluent, to yield 4-amino-benzamide (0.1 g, 30%).
[Compound]
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ice
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0.38 g
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15 mL
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2 mL
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Yield
30%

Synthesis routes and methods III

Procedure details

The 4-aminobenzamide of alendronate sodium was prepared as follows. In a 500 mL beaker, 54 g (166 mmol) of sodium alendronate was dissolved in 150 mL of DI water with a pH adjusted to 11 with concentrated NaOH. Nitrobenzoyl chloride, 28 g (150 mmol), dissolved in 100 mL of THF, was added dropwise into the aqueous alendronate solution. The pH was kept at 11 with additional NaOH solution during the addition. After the addition was complete, the solution was stirred for another 2 hours at room temperature. THF was removed in vacuo, and the pH of the solution was adjusted to 4. The resulting precipitate, which was collected by filtration at room temperature, was primarily nitrobenzoic acid and was discarded. The solution was kept at 4° C. overnight, and the resulting precipitate was collected by filtration, washed with DI water, and dried. The resulting solid weighted approximately 56 g (86%).
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54 g
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150 mL
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Synthesis routes and methods IV

Procedure details

The N-3-chlorophenyl 4-azido-3-trifluoromethylbenzamide compound from Step 18c was reduced under 1 atm of hydrogen in the presence of Pd/ in ethanol to the give the corresponding 4-aminobenzamide, which was used without purification in Step 72b.
Name
N-3-chlorophenyl 4-azido-3-trifluoromethylbenzamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Aminobenzamide
Reactant of Route 2
4-Aminobenzamide
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4-Aminobenzamide
Reactant of Route 4
4-Aminobenzamide
Reactant of Route 5
4-Aminobenzamide
Reactant of Route 6
4-Aminobenzamide

Citations

For This Compound
963
Citations
H Liu, J Nie, HCS Chan, H Zhang, L Li, H Lin… - International Journal of …, 2021 - Elsevier
Herein, we reported a new bergenin: 4-aminobenzamide (BGN-4AM) cocrystal with significantly enhanced solubility and low hygroscopicity probed from two aspects such as phase …
Number of citations: 16 www.sciencedirect.com
DJ Harvey - Rapid Communications in Mass Spectrometry, 2000 - Wiley Online Library
N‐Linked glycans were derivatised by reductive amination using N‐(2‐diethylamino)ethyl‐4‐aminobenzamide (DEAEAB, procainamide) and examined by electrospray mass …
J Ouyang, B Na, L Zhou, Z Liu, S Xiao… - Journal of Chemical & …, 2019 - ACS Publications
… for 4-aminobenzamide, it is necessary to determine the solid–liquid equilibrium between 4-aminobenzamide … thermodynamic properties of 4-aminobenzamide have been published. …
Number of citations: 13 pubs.acs.org
SD Ray, G Balasubramanian, D Bagchi… - Free Radical Biology and …, 2001 - Elsevier
Ca2+-calmodulin antagonist chlorpromazine and poly(ADP-ribose) polymerase modulators 4-aminobenzamide and nicotinamide influence hepatic expression of BCL-XL and P53 and …
Number of citations: 74 www.sciencedirect.com
J Lajiness, A Sielaff, H Mackay, T Brown… - Medicinal …, 2009 - ingentaconnect.com
… The para-derivative gives the highest binding affinity in the series and the results illustrate that 4- aminobenzamide is a reasonable substitute for 4-aminopyrrole-2-carboxylate. …
Number of citations: 7 www.ingentaconnect.com
SD Ray, H Parikh, E Hickey, M Bagchi… - Molecular and cellular …, 2001 - Springer
… microsomes in the presence of an anti-APAP agent 4aminobenzamide (4-AB) in vitro. For the … patterns were compared with another hepatoprotective agent 4-aminobenzamide (4-AB), a …
Number of citations: 56 link.springer.com
LG Prasad, V Krishnakumar, R Nagalakshmi… - Materials Chemistry and …, 2011 - Elsevier
Crystals of 4-aminobenzamide have been grown by slow evaporation solution growth technique. The cell parameters were confirmed from powder X-ray diffraction technique. …
Number of citations: 23 www.sciencedirect.com
G Morissette, E Moreau, C René, F Marceau - Molecular pharmacology, 2005 - ASPET
… The compound p-aminohippuric acid is a 4-aminobenzamide that is devoid of the tertiary amine function in its side chain (Fig. 1); this acidic analog of procainamide is inactive to induce …
Number of citations: 25 molpharm.aspetjournals.org
NEC Duke, PW Codding - Journal of medicinal chemistry, 1992 - ACS Publications
The molecular structures of five different MES-active IV-phenylbenzamides were determined by X-ray diffraction methods, and the conformations of a series of active and inactive …
Number of citations: 16 pubs.acs.org
RO Clinton, SC Laskowski, UJ Salvador… - Journal of the …, 1957 - ACS Publications
… _ The 2-alkoxy-4-aminobenzamide methiodides shown in Table II Were prepared by the catalytic reduction (platinum oxide) of the nitrobenzamide precursors. N-(Dialkylaminoalkyl)-4-…
Number of citations: 6 pubs.acs.org

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